[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile
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Overview
Description
2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6ClIN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-5-iodoquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Starting Materials: 7-chloro-5-iodoquinoline and chloroacetonitrile.
Reagents: A base such as potassium carbonate or sodium hydroxide.
Solvent: An organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chloro and iodo groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
- 7-Chloro-5-iodoquinoline
- 8-Hydroxyquinoline derivatives
Uniqueness
2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both chloro and iodo substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The acetonitrile group also provides a handle for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
88757-65-7 |
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Molecular Formula |
C11H6ClIN2O |
Molecular Weight |
344.53 g/mol |
IUPAC Name |
2-(7-chloro-5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClIN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
InChI Key |
JDOPITFLAZJQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Cl)I |
Origin of Product |
United States |
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